3-(2-methoxyethyl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The compound also contains a methoxy group and a carboxamide group, which can contribute to its chemical properties and potential biological activity.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the mass, functional groups, and atomic connectivity in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the piperazine ring can participate in various reactions due to its two nitrogen atoms . The carboxamide group might be involved in hydrolysis or condensation reactions.Mechanism of Action
Properties
IUPAC Name |
3-(2-methoxyethyl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O5/c1-35-17-16-31-25(33)22-9-4-19(18-23(22)28-26(31)34)24(32)27-10-3-11-29-12-14-30(15-13-29)20-5-7-21(36-2)8-6-20/h4-9,18H,3,10-17H2,1-2H3,(H,27,32)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJXQHTBAMUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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